5′,8”-Biluteolin chemical structure and molecular weight
5′,8”-Biluteolin chemical structure and molecular weight
An In-depth Technical Guide to 5′,8”-Biluteolin: Chemical Structure and Molecular Weight
Authored by a Senior Application Scientist
This guide provides a detailed exploration of 5′,8”-Biluteolin, a biflavonoid derived from the well-studied flavone, luteolin. As direct comprehensive data on 5′,8”-Biluteolin is not extensively available in primary databases, this document synthesizes information from the constituent luteolin monomer and established principles of flavonoid chemistry to define its structure and molecular properties. This approach provides a robust framework for researchers, scientists, and drug development professionals engaged in the study of complex flavonoids.
Introduction to Luteolin and Biflavonoids
Luteolin is a ubiquitous flavone, a class of flavonoids characterized by a C6-C3-C6 backbone.[1] Its structure consists of two benzene rings (A and B) linked by a three-carbon heterocyclic pyrone ring (C).[2] Luteolin itself is a potent antioxidant, anti-inflammatory, and free radical scavenging agent, making it a subject of intense research.[3][4]
Biflavonoids are natural products formed by the dimerization of two flavonoid monomers. These dimers can be linked through either a C-C or a C-O-C bond. 5′,8”-Biluteolin is a C-C linked biflavonoid, signifying a direct carbon-to-carbon bond between two luteolin molecules. The nomenclature "5′,8”" specifies the exact points of this linkage, which is crucial for determining the molecule's precise three-dimensional structure and, consequently, its biological activity.
Elucidation of the Chemical Structure
The structure of 5′,8”-Biluteolin is logically derived from its constituent monomer, luteolin.
The Luteolin Monomer
The foundational step in understanding 5′,8”-Biluteolin is a thorough characterization of the luteolin molecule. Luteolin is a tetrahydroxyflavone with hydroxyl groups at positions 5, 7, 3′, and 4′.[5] The accepted IUPAC numbering scheme for the flavone skeleton is critical for identifying the linkage points in its dimeric form.[6]
Figure 1. Chemical structure of the luteolin monomer with the standard IUPAC numbering for the A, B, and C rings.
Table 1: Chemical Identifiers for Luteolin
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | [5] |
| CAS Number | 491-70-3 | [7][8] |
| Molecular Formula | C₁₅H₁₀O₆ | [7][8][9] |
| SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O | [7] |
| InChIKey | IQPNAANSBPBGFQ-UHFFFAOYSA-N | [7][8] |
The 5′,8”-Biluteolin Dimer
5′,8”-Biluteolin is formed by a covalent C-C bond between the C-5′ position of the B ring on the first luteolin unit and the C-8 position of the A ring on the second luteolin unit (denoted with double primes). This linkage results in the formal loss of two hydrogen atoms from the parent molecules.
The resulting structure is a complex, rigid molecule with eight hydroxyl groups, which are expected to contribute significantly to its potential antioxidant and chelating properties.
Molecular Weight and Formula
The molecular formula and weight of 5′,8”-Biluteolin are calculated based on the properties of the luteolin monomer.
-
Luteolin Monomer Formula: C₁₅H₁₀O₆
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Two Luteolin Molecules: 2 x (C₁₅H₁₀O₆) = C₃₀H₂₀O₁₂
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Formation of C-C bond (loss of 2H): C₃₀H₂₀O₁₂ - H₂ = C₃₀H₁₈O₁₂
The molecular weight is derived similarly. Using the monoisotopic mass of luteolin (286.047738052 Da), the mass of the dimer is calculated as:[1]
(2 x 286.047738052 Da) - (2 x 1.007825 Da) ≈ 570.079826 Da
Table 2: Molecular Properties of 5′,8”-Biluteolin
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₁₈O₁₂ | [10] (by analogy) |
| Average Molecular Weight | ~570.47 g/mol | Calculated |
| Monoisotopic Mass | 570.079826 Da | Calculated |
Note: The molecular formula C₃₀H₁₈O₁₂ has a computed molecular weight of approximately 570.5 g/mol .[10]
Experimental Workflow for Characterization
The identification and structural confirmation of a novel or uncharacterized biflavonoid like 5′,8”-Biluteolin requires a systematic, multi-technique analytical approach. The causality for this workflow is to first isolate the compound to a high degree of purity and then employ a suite of spectroscopic techniques to unambiguously determine its molecular weight and the precise connectivity of its atoms.
Diagram 1. Conceptual workflow for the isolation and structural elucidation of 5',8”-Biluteolin.
Protocol Justification:
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Extraction and Isolation (Steps 1-4): The initial goal is to isolate the target compound from a complex biological matrix. A multi-step chromatographic process is essential, moving from low-resolution techniques (Column Chromatography) for bulk separation to high-resolution preparative HPLC to achieve the >95% purity required for unambiguous spectroscopic analysis.
-
Purity Assessment (Step 5): Before committing to extensive structural analysis, it is critical to confirm the purity of the isolate. Analytical HPLC with a diode-array detector (DAD) or LC-MS is the standard for this verification.
-
Molecular Formula Determination (HR-MS): High-Resolution Mass Spectrometry (HR-MS) is the definitive technique for determining the exact mass of the molecule to four or five decimal places. This precision allows for the confident assignment of a unique molecular formula (C₃₀H₁₈O₁₂), which is the first piece of evidence confirming a biluteolin structure.
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Structural Backbone and Linkage Confirmation (NMR): While MS provides the formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the atomic connectivity.
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1D NMR (¹H and ¹³C): Reveals the number and type of protons and carbons in the molecule. For a biluteolin, one would expect a complex spectrum corresponding to approximately 30 carbons and 18 protons.
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2D NMR (COSY, HSQC, HMBC): These experiments are the most critical for confirming the 5′,8” linkage. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it shows long-range (2-3 bond) correlations between protons and carbons. A key correlation between a proton on one luteolin unit and a carbon on the other across the linkage point provides definitive proof of the C-C bond location.
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By integrating the data from these orthogonal techniques, a self-validating system is created where the proposed structure must be consistent with the molecular formula from MS, the functional groups from IR, the electronic conjugation from UV-Vis, and the precise atomic connectivity from NMR.
References
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IUPAC. (2018). Nomenclature of Flavonoids (IUPAC Recommendations 2017). Pure and Applied Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99586, Aurofusarin. PubChem. [Link]
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Wikipedia. (2023). Luteolin. [Link]
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precisionFDA. (n.d.). LUTEOLIN. [Link]
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Wikipedia. (2023). Flavone. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280445, Luteolin. PubChem. [Link]
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FooDB. (2020). Showing Compound Luteolin (FDB013255). [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10680, Flavone. PubChem. [Link]
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Rauter, A. P., et al. (2018). Nomenclature of flavonoids (IUPAC Recommendations 2017). ResearchGate. [Link]
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Frontiers in Pharmacology. (2023). Structure modification of luteolin and the influence of its derivatives on biological activities. [Link]
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